2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the reaction conditions mentioned above for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Cyclization and ring-opening: The oxadiazole ring can be involved in cyclization reactions to form other heterocyclic compounds or undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution reactions: Formation of substituted pyridine derivatives.
Oxidation and reduction: Formation of various oxidized or reduced oxadiazole derivatives.
Cyclization and ring-opening: Formation of new heterocyclic compounds or open-chain derivatives.
Scientific Research Applications
2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is investigated for its use in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The oxadiazole ring can participate in hydrogen bonding and other interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- 5-(((5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and oxadiazole groups allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds .
Properties
Molecular Formula |
C7H4ClN3O |
---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H4ClN3O/c8-6-2-1-5(3-9-6)7-11-10-4-12-7/h1-4H |
InChI Key |
CVYSXLTXFDZPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NN=CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.